
Diisopropyl ether
Overview
Description
Diisopropyl ether, also known as 2-isopropoxypropane, is a secondary ether with the chemical formula C6H14O. It is a colorless liquid with a sharp, sweet, ether-like odor. This compound is slightly soluble in water but miscible with organic solvents. It is primarily used as a solvent, extractant, and oxygenate gasoline additive .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisopropyl ether can be synthesized through the dehydration of isopropanol in the presence of an acid catalyst. The reaction typically occurs at elevated temperatures and involves the removal of water to form the ether:
2C3H7OH→(CH3)2CHOCH(CH3)2+H2O
Industrial Production Methods: Industrially, this compound is produced as a byproduct during the hydration of propylene to produce isopropanol. The process involves the use of catalyzed reactors operating at medium pressures and temperatures, allowing for efficient production .
Types of Reactions:
Oxidation: this compound can form explosive peroxides upon exposure to air.
Substitution: this compound can undergo substitution reactions, particularly with bromoboranes, converting them into isopropoxy derivatives.
Common Reagents and Conditions:
Oxidation: Exposure to air or oxygen over time.
Substitution: Bromoboranes under controlled laboratory conditions.
Major Products:
Oxidation: Peroxides.
Substitution: Isopropoxy derivatives.
Scientific Research Applications
Chemical Solvent
Primary Uses:
- Solvent for Organic Compounds: Diisopropyl ether is widely used as a solvent for oils, waxes, resins, and various organic compounds due to its ability to dissolve oil-based solutions effectively. It is particularly useful in formulations for paints, varnishes, and coatings .
- Laboratory Applications: In laboratory settings, DIPE serves as a solvent for chemical reactions and extractions, facilitating the resolution of secondary alcohols and other organic compounds .
Table 1: Common Solvent Applications of this compound
Application Area | Specific Uses |
---|---|
Paints and Coatings | Thinners, varnishes |
Laboratory Chemistry | Solvent for reactions, extractions |
Extraction Processes | Recovery of metals (e.g., gold) |
Pharmaceutical Industry | Intermediate in drug synthesis |
Extraction Agent
This compound is utilized as an extraction agent in various fields:
- Metallurgy: It is employed to recover precious metals from solutions, such as extracting gold from nitric acid solutions .
- Pharmaceuticals: In the pharmaceutical industry, DIPE aids in extracting active compounds from plant materials and other sources .
Case Study: Metal Recovery
A study demonstrated the efficacy of this compound in extracting gold from aqueous solutions. The process involved adjusting pH levels to optimize metal recovery rates, showcasing DIPE's role in sustainable metallurgy practices.
Chromatography
This compound is extensively used in chromatography:
- High-Performance Liquid Chromatography (HPLC): It acts as a mobile phase modifier that enhances the separation of complex mixtures. Research indicates that using DIPE can significantly improve retention times and resolution of compounds in HPLC systems .
Table 2: Chromatographic Performance with this compound
Mobile Phase Composition | Observed Effects |
---|---|
Hexane-Diisopropyl Ether | Improved separation of tocopherol isomers |
Cyclohexane-Diisopropyl Ether | Enhanced analyte retention |
Fuel Additive
In the fuel industry, this compound serves as a blending component:
- Octane Booster: When added to gasoline, it increases octane ratings, improving combustion efficiency and reducing engine knocking . Its low toxicity compared to traditional fuel additives makes it an attractive option for cleaner fuels.
Other Industrial Uses
This compound finds applications in various other sectors:
- Manufacturing: It is used as a processing aid in the production of adhesives, sealants, and coatings .
- Consumer Products: DIPE is included in products like inks, toners, lubricants, and cleaning agents due to its solvent properties .
Table 3: Industrial Applications of this compound
Industry | Application |
---|---|
Chemical Manufacturing | Processing aid for adhesives |
Automotive | Fuel additive for improved performance |
Consumer Goods | Solvent in cleaning products |
Mechanism of Action
The irritative effects of diisopropyl ether are likely due to non-covalent interactions with sensory nerve receptors in the mucous membranes of the respiratory tract. These effects are influenced by the compound’s physico-chemical properties, such as vapor pressure and lipophilicity. The central nervous system effects are also attributed to its lipophilicity and interaction with neuronal membranes .
Comparison with Similar Compounds
Diethyl ether: Another common ether with similar solvent properties but less prone to forming peroxides.
Methyl tert-butyl ether: Used as an oxygenate gasoline additive, similar to diisopropyl ether.
Tetrahydrofuran: A cyclic ether with solvent properties but different structural characteristics.
Uniqueness: this compound’s unique properties include its ability to form peroxides more readily than diethyl ether and its specific applications in lithium metal batteries, where it enhances electrolyte performance at low temperatures .
Biological Activity
Diisopropyl ether (DIPE) is a volatile organic compound commonly used as a solvent in various industrial applications, including pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and potential health effects. This article provides a comprehensive overview of the biological activity of DIPE, focusing on its toxicity, carcinogenicity, and impact on various organ systems based on diverse research findings.
This compound (C6H14O) is an ether characterized by its low boiling point and high volatility. Its structure allows for unique chemical interactions, particularly in biological systems.
General Toxicity
DIPE has been studied for its toxicological effects primarily through inhalation exposure. Key findings from various studies include:
- Subchronic Toxicity : In a study involving Sprague-Dawley rats exposed to DIPE at concentrations of 480 to 7,100 ppm for 13 weeks, no significant changes in clinical signs were observed. However, a dose-related increase in liver weight was noted, particularly at higher concentrations, along with hypertrophy of liver cells and increased kidney weight in males .
- Developmental Toxicity : Developmental studies indicated that DIPE does not exhibit teratogenic effects. The No Observed Effect Level (NOEL) for maternal toxicity was determined to be 356 mg/m³, leading to a calculated Permitted Daily Exposure (PDE) of 0.98 mg/day .
Carcinogenicity
The carcinogenic potential of DIPE has been evaluated in several studies:
- Animal Studies : Research indicated an increase in malignant tumors in rats exposed to DIPE over an extended period. Specifically, oral exposure at doses of 250 mg/kg resulted in a significant rise in total malignant tumors .
- Genotoxicity : DIPE was found not to be genotoxic in both in vitro and in vivo studies, suggesting that while it may promote tumor formation, it does not directly damage genetic material .
Organ-Specific Effects
The primary target organs affected by DIPE toxicity include the liver and kidneys:
- Liver : Increases in liver weight and cellular hypertrophy were significant findings across multiple studies. These changes suggest potential hepatotoxic effects at elevated exposure levels .
- Kidneys : Increased kidney weights were also observed, particularly at higher exposure concentrations. Microscopic examinations revealed changes consistent with nephrotoxicity .
Study Summaries
Risk Assessment
Based on the available data, the risk assessment for DIPE indicates that while it poses certain health risks, particularly concerning liver and kidney function, it does not exhibit direct genotoxicity. The calculated PDE provides a guideline for safe exposure levels in pharmaceutical manufacturing and other applications.
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing diisopropyl ether (DIPE) in laboratory settings?
this compound is typically synthesized via acid-catalyzed dehydration of isopropanol. Sulfuric acid or other Brønsted acids are commonly used, but competing pathways (e.g., SN1 or elimination-addition) require precise temperature and stoichiometric control to maximize ether yield . Secondary methods include propylene hydration to isopropanol followed by etherification. Researchers should monitor for peroxide formation during synthesis and storage by adding stabilizers like hydroquinone or BHT .
Q. How can researchers safely handle and store this compound to mitigate peroxide formation?
DIPE is highly prone to peroxide formation, especially when exposed to light, heat, or oxygen. Methodological precautions include:
- Storing in airtight, opaque containers under inert gas (e.g., nitrogen) at temperatures <25°C .
- Adding radical scavengers (e.g., BHT at 0.001–0.01% w/w) to inhibit peroxide accumulation .
- Regularly testing for peroxides using iodide-starch test strips and disposing of aged stocks (>6 months) via approved waste protocols .
Q. What analytical techniques are recommended for characterizing this compound purity?
Key methods include:
- Gas Chromatography (GC): To assess volatile impurities and confirm a boiling range of 65–70°C .
- Refractometry: Verify refractive index between 1.3915–1.3935 at 20°C .
- Karl Fischer Titration: Detect water content (<0.1% w/w) to ensure solvent suitability for moisture-sensitive reactions .
Advanced Research Questions
Q. Which molecular dynamics (MD) force fields best replicate this compound’s transport properties?
Recent studies compared CHARMM36, GAFF, and OPLS-AA/CM1A potentials:
- Viscosity: CHARMM36 most accurately reproduces temperature-dependent viscosity trends (e.g., 0.38 cP at 303 K vs. experimental 0.36 cP) .
- Density and Compressibility: GAFF and CHARMM36 slightly overestimate density (~2–3% deviation) but capture pressure dependence better than OPLS-AA .
- Recommendation: Use CHARMM36 for studies involving transport processes (e.g., liquid membranes) and GAFF for bulk-phase equilibria .
Q. How does this compound perform as a solvent for liquid-liquid extraction of polar organics?
DIPE exhibits high selectivity for extracting butyric acid from aqueous mixtures, with distribution coefficients >1.5 at 298–323 K. Phase equilibria data (validated via Othmer-Tobias and Hand equations) show NRTL and UNIQUAC models accurately predict ternary systems (e.g., water + butyric acid + DIPE) . For phenolic compounds, DIPE outperforms diethyl ether due to lower water solubility (0.88% vs. 1% at 20°C) .
Q. What experimental and computational approaches resolve contradictions in this compound’s phase behavior?
Discrepancies between simulated and experimental compressibility/density data arise from force field limitations in modeling branched ethers. To reconcile:
- Hybrid MD/Experimental Calibration: Adjust Lennard-Jones parameters in GAFF using experimental compressibility (β ≈ 1.1 × 10⁻⁹ Pa⁻¹ at 303 K) as a benchmark .
- Free Energy Perturbation (FEP): Refine solvation free energies for DIPE mixtures with ionic liquids (e.g., [P666,14][Cl]) to improve vapor-liquid equilibrium predictions .
Q. How does DIPE interact with ionic liquids in fuel additive formulations?
DIPE-ethanol-ionic liquid mixtures (e.g., [P666,14][TMPP]) show negative deviations in excess molar volumes (Vᴱ < −0.5 cm³/mol) due to strong hydrogen bonding. This enhances octane-boosting efficiency but requires compatibility testing with hydrocarbon fuels to avoid phase separation .
Properties
IUPAC Name |
2-propan-2-yloxypropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-5(2)7-6(3)4/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFNJMIOTHYJRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O, Array | |
Record name | DIISOPROPYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3232 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DIISOPROPYL ETHER | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021890 | |
Record name | Isopropyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diisopropyl ether appears as a clear colorless liquid with an ethereal odor. Flash point -18 °F. Less dense than water. Vapors heavier than air., Gas or Vapor; Liquid, Colorless liquid with a sharp, sweet, ether-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sharp, sweet, ether-like odor. | |
Record name | DIISOPROPYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3232 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Propane, 2,2'-oxybis- | |
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Record name | Isopropyl ether | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | DIISOPROPYL ETHER | |
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Record name | ISOPROPYL ETHER | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/78 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Record name | Isopropyl ether | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0362.html | |
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Boiling Point |
156 °F at 760 mmHg (USCG, 1999), 68.5 °C, 69 °C, 154 °F | |
Record name | DIISOPROPYL ETHER | |
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Record name | DIISOPROPYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | ISOPROPYL ETHER | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/78 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Record name | Isopropyl ether | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0362.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
-18 °F (USCG, 1999), -28 °C, -18 °F (-28 °C) (closed cup), -18 °F | |
Record name | DIISOPROPYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3232 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Isopropyl ether | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/534 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | ISOPROPYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Record name | DIISOPROPYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0906 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | ISOPROPYL ETHER | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/78 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Isopropyl ether | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0362.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
0.2 % (NIOSH, 2023), Sol of commercial grade in water, 1.71% @ 19 °C; miscible with most organic solvents., Sol in acetone; miscible in ethyl alcohol, ethyl ether, MISCIBLE WITH MOST ORG SOLVENTS, Water solubility = 8,800 mg/l @ 20 °C, Soluble in oxygenated solvents, Solubility in water: poor, 0.2% | |
Record name | DIISOPROPYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3232 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ISOPROPYL ETHER | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/624 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIISOPROPYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0906 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Isopropyl ether | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0362.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.724 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7258 @ 20 °C/4 °C, Bulk density: 6.05 lb/gal @ 15.5 °C; similar to ethyl ether in properties but does tend to form peroxides more readily than ethyl ether, Relative density (water = 1): 0.7, 0.73 | |
Record name | DIISOPROPYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3232 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ISOPROPYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/624 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIISOPROPYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0906 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ISOPROPYL ETHER | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/78 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Isopropyl ether | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0362.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.5 (air= 1), Relative vapor density (air = 1): 3.5 | |
Record name | ISOPROPYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/624 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIISOPROPYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0906 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
119 mmHg (NIOSH, 2023), 149.0 [mmHg], 149 mm Hg @ 25 °C /from experimentally derived coefficients/, Vapor pressure, kPa at 20 °C: 15.9, 119 mmHg | |
Record name | DIISOPROPYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3232 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Isopropyl ether | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/534 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | ISOPROPYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/624 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIISOPROPYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0906 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ISOPROPYL ETHER | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/78 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Isopropyl ether | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0362.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
COMMERCIAL VARIETY MAY CONTAIN APPROX 3% OF ISOPROPYL ALC, LESS THAN 0.01% OF SULFUR & LESS THAN 0.04% OF PEROXIDE., The dehydration of isopropyl alcohol with sulfuric acid produces propylene as an impurity in the production of isopropyl ether. The amounts of propylene by-product will vary with type of catalyst and reaction conditions., Isopropyl ether autooxidizes to form peroxides and hydroperoxides at 20 °C with UV radiation or in the presence of a photosensitizer, eg, benzophenone | |
Record name | ISOPROPYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/624 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless volatile liquid, Colorless liquid., Colorless liquid | |
CAS No. |
108-20-3 | |
Record name | DIISOPROPYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3232 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Diisopropyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 2,2'-oxybis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isopropyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisopropyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.237 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO7Y998826 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ISOPROPYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/624 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIISOPROPYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0906 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ISOPROPYL ETHER | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/78 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Propane, 2,2'-oxybis- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/TZ52C768.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-123 °F (USCG, 1999), -86.8 °C, -60 °C, -123 °F, -76 °F | |
Record name | DIISOPROPYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3232 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ISOPROPYL ETHER | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/624 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIISOPROPYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0906 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ISOPROPYL ETHER | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/78 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Isopropyl ether | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0362.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Retrosynthesis Analysis
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